

Spectroscopic data interpretation for (-)-Bornyl acetate (NMR, IR, MS)

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Compound of Interest

Compound Name: *Bornyl acetate, (-)-*

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Spectroscopic Deep Dive: An Interpretive Guide to (-)-Bornyl Acetate

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Analysis of NMR, IR, and MS Data for (-)-Bornyl Acetate

This in-depth guide provides a detailed examination of the spectroscopic data for the monoterpene ester, (-)-Bornyl acetate. By presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and structured format, this document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The included experimental protocols and visual workflows offer a practical framework for the acquisition and interpretation of spectroscopic data.

Spectroscopic Data Summary

The unique bicyclic structure of (-)-Bornyl acetate gives rise to a characteristic spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of (-)-Bornyl acetate were acquired in deuterated chloroform (CDCl_3). The assignments are based on one-dimensional and two-dimensional NMR experiments, including

HMQC (Heteronuclear Multiple Quantum Coherence).[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for (-)-Bornyl Acetate (in CDCl_3)

Proton Assignment	Chemical Shift (δ) in ppm
H-2 (exo)	4.88
H-3 (exo)	2.35
H-3 (endo)	1.94
H-4	1.74
H-5 (exo)	1.67
H-5 (endo)	1.29
H-6 (exo)	1.23
H-6 (endo)	1.05
CH_3 (acetyl)	2.06
C-7 (CH_3)	0.91
C-7 (CH_3)	0.87
C-1 (CH_3)	0.83

Table 2: ^{13}C NMR Spectroscopic Data for (-)-Bornyl Acetate (in CDCl_3)

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (acetyl)	170.8
C-2	80.0
C-1	49.0
C-4	47.0
C-7	45.0
C-3	37.0
C-5	28.0
C-6	26.5
CH ₃ (acetyl)	21.4
C-7 (CH ₃)	19.7
C-7 (CH ₃)	18.9
C-1 (CH ₃)	13.6

Infrared (IR) Spectroscopy Data

The IR spectrum of (-)-Bornyl acetate exhibits characteristic absorption bands corresponding to its functional groups. The strong ester carbonyl (C=O) stretch is a prominent feature.

Table 3: Characteristic IR Absorption Bands for (-)-Bornyl Acetate

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C=O (Ester)	Stretch	~1735
C-O (Ester)	Stretch	~1240
C-H (sp ³)	Stretch	~2950
C-H	Bend	~1450 and ~1370

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of (-)-Bornyl acetate shows a distinct fragmentation pattern. The molecular ion peak is observed, which is a key characteristic for the endo isomer.[2]

Table 4: Key Mass Spectrometry Data for (-)-Bornyl Acetate

m/z	Relative Intensity (%)	Assignment
196	Present	$[M]^+$ (Molecular Ion)
154	Significant	$[M - CH_2CO]^+$
136	Significant	$[M - CH_3COOH]^+$
95	Base Peak	$[C_7H_{11}]^+$
43	High	$[CH_3CO]^+$

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of (-)-Bornyl acetate is dissolved in about 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
- **1H NMR Acquisition:** Proton spectra are acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

- **^{13}C NMR Acquisition:** Carbon spectra are acquired with a spectral width of about 220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (typically 1024 or more) are required due to the low natural abundance of the ^{13}C isotope.
- **2D NMR (HMQC):** An HMQC experiment is performed to establish the one-bond correlations between protons and their directly attached carbons, aiding in the unambiguous assignment of the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As (-)-Bornyl acetate is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** An FTIR spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the spectrum is acquired over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

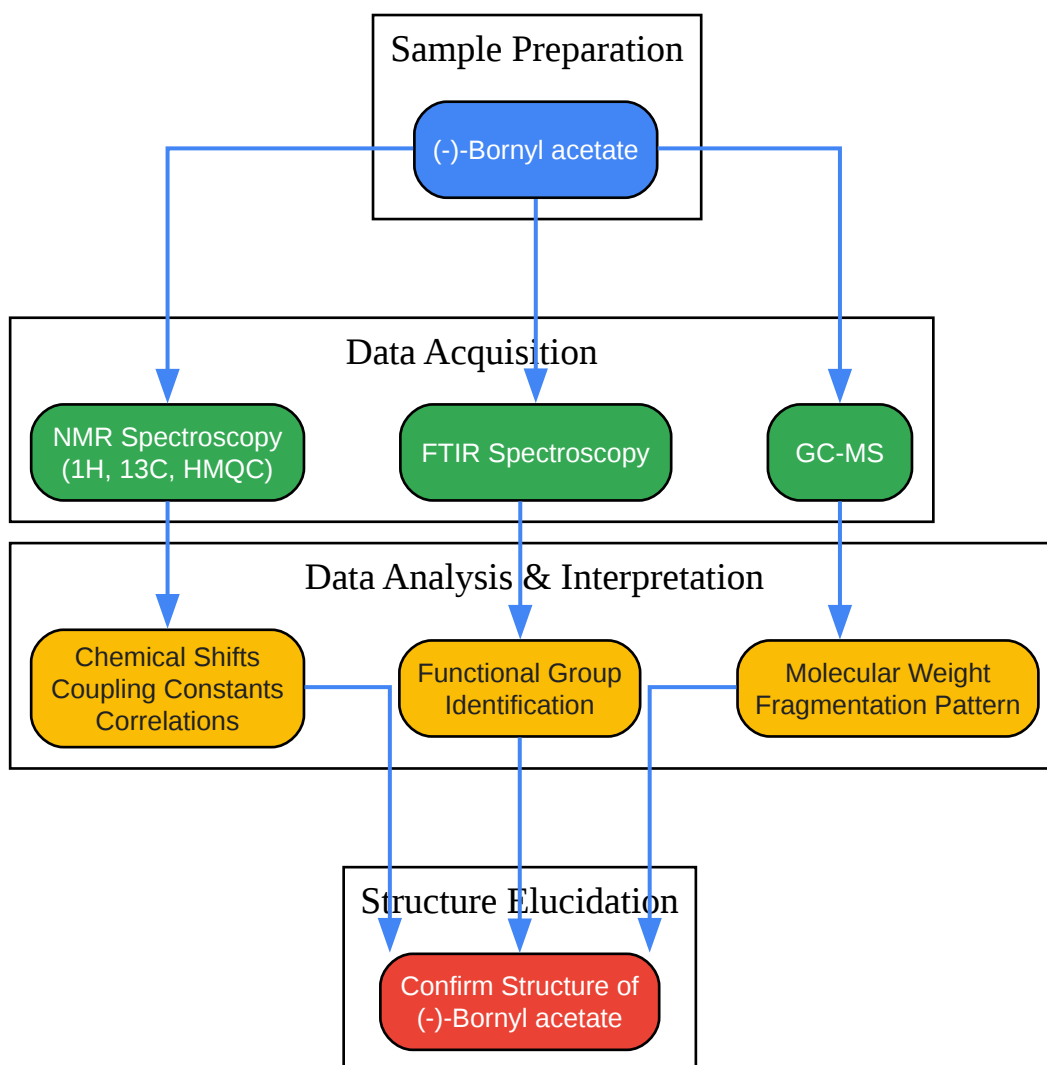
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of (-)-Bornyl acetate is prepared in a volatile organic solvent such as ethyl acetate or hexane (e.g., 1 μL in 1 mL).
- **Instrumentation:** A GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent) is used for the analysis.
- **Gas Chromatography (GC) Method:**
 - **Injector Temperature:** 250 $^{\circ}\text{C}$
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
 - **Oven Temperature Program:** An initial temperature of 60 $^{\circ}\text{C}$ held for 2 minutes, then ramped at a rate of 10 $^{\circ}\text{C}/\text{min}$ to 240 $^{\circ}\text{C}$ and held for 5 minutes.

- Injection Volume: 1 μ L with a split ratio (e.g., 50:1).
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - The acquired mass spectra are compared with spectral libraries (e.g., NIST) for confirmation.

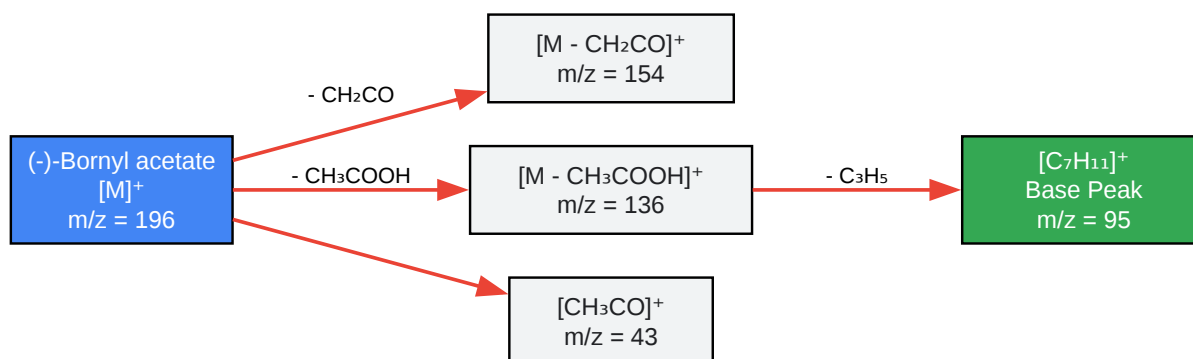
Visualizing Spectroscopic Workflows and Interpretations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of spectroscopic analysis and interpretation for (-)-Bornyl acetate.



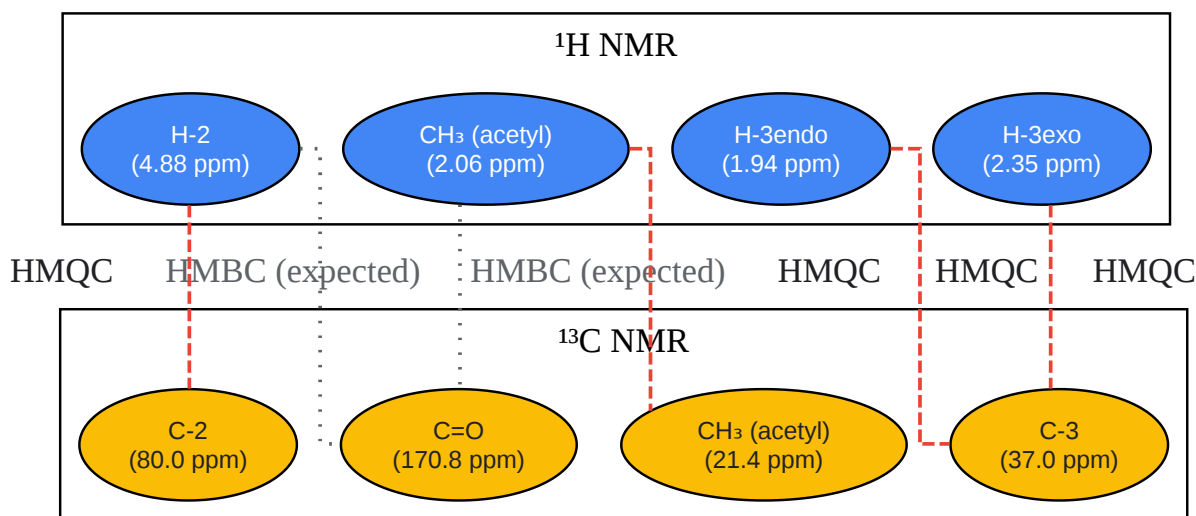
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Caption: A generalized workflow for the spectroscopic analysis of (-)-Bornyl acetate.



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Caption: Proposed mass fragmentation pathway for (-)-Bornyl acetate under EI-MS.



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Caption: Key HMQC and expected HMBC correlations for (-)-Bornyl acetate.

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References

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